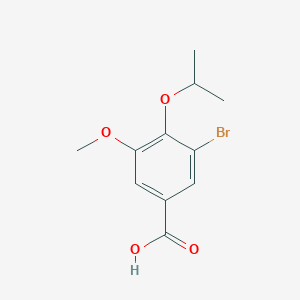

3-Bromo-4-isopropoxy-5-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-isopropoxy-5-methoxybenzoic acid is a chemical compound with the molecular formula C11H13BrO4 and a molecular weight of 289.13 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-isopropoxy-5-methoxybenzoic acid is represented by the formula C11H13BrO4 . Further structural analysis would require more specific information or computational chemistry methods.Applications De Recherche Scientifique

Pharmacology

In pharmacology, 3-Bromo-4-isopropoxy-5-methoxybenzoic acid is utilized as a precursor for the synthesis of complex molecules that can serve as potential therapeutic agents. Its structural moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and membrane permeability .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the construction of complex molecular architectures. It is used in cross-coupling reactions, where it can act as an electrophile to form carbon-carbon bonds with various organometallic reagents .

Material Science

In material science, 3-Bromo-4-isopropoxy-5-methoxybenzoic acid is explored for its potential use in the development of new polymeric materials. Its bromine atom can be used for further functionalization, leading to materials with unique electrical or mechanical properties .

Analytical Chemistry

Analytical chemists employ 3-Bromo-4-isopropoxy-5-methoxybenzoic acid as a standard or reference compound in chromatography and mass spectrometry. It helps in the identification and quantification of complex mixtures by serving as a comparison point .

Biochemistry

In biochemistry, this compound is used in the study of enzyme-catalyzed reactions where it can act as a synthetic substrate. This allows researchers to probe the specificity and mechanism of enzymes that interact with similar moieties .

Industrial Uses

Industrially, 3-Bromo-4-isopropoxy-5-methoxybenzoic acid finds applications in the synthesis of dyes, pigments, and other fine chemicals. Its reactive sites make it a versatile intermediate for various chemical transformations .

Propriétés

IUPAC Name |

3-bromo-5-methoxy-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDQJIBIWLRJDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-azaspiro[2.5]octane-2-carboxylate;hydrochloride](/img/structure/B2853239.png)

![5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2853240.png)

![2-Cyclopropyl-4-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2853244.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2853246.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2853249.png)

![8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853251.png)

![2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone](/img/structure/B2853254.png)